dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride
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Overview
Description
Dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with dimethylamine. One common method involves the alkylation of pyrrolidine with dimethylamine in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl({2-[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride
- N,N-Dimethylpyrrolidinium chloride
- Pyrrolidine derivatives with different substituents
Uniqueness
Dimethyl({2-[(2S)-pyrrolidin-2-yl]ethyl})amine dihydrochloride is unique due to its specific structural features and the presence of the dimethylamine group. This gives it distinct chemical and biological properties compared to other pyrrolidine derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
2132402-81-2 |
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Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
ZQZMQAPHQBYOJV-JZGIKJSDSA-N |
Isomeric SMILES |
CN(C)CC[C@@H]1CCCN1.Cl.Cl |
Canonical SMILES |
CN(C)CCC1CCCN1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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